molecular formula C9H15N3S B2592638 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine CAS No. 2176125-92-9

4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine

Cat. No.: B2592638
CAS No.: 2176125-92-9
M. Wt: 197.3
InChI Key: LVMHWZZJZDUGGD-UHFFFAOYSA-N
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Description

4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine: is a heterocyclic compound that features a thiomorpholine ring substituted with a 1-methyl-1H-pyrazol-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiomorpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry .

Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 1-methyl-1H-pyrazole-4-yl methanamine
  • 1-phenyl-1H-pyrazol-4-ylmethanamine
  • 1-methyl-4-(4-nitro-1H-pyrazol-1-yl)methylpiperidine

Comparison: Compared to similar compounds, 4-((1-methyl-1H-pyrazol-4-yl)methyl)thiomorpholine exhibits unique properties due to the presence of both the thiomorpholine ring and the 1-methyl-1H-pyrazol-4-ylmethyl group. This combination enhances its reactivity and potential for diverse applications. Additionally, the thiomorpholine ring provides increased stability and solubility, making it a valuable compound in various chemical and biological contexts .

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-11-7-9(6-10-11)8-12-2-4-13-5-3-12/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMHWZZJZDUGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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